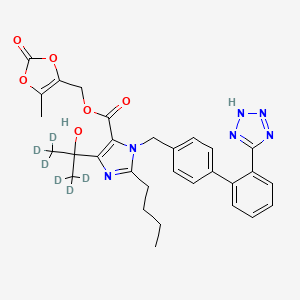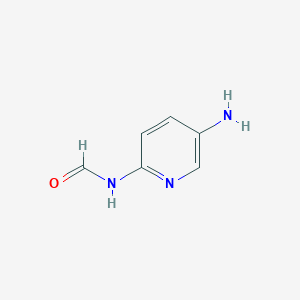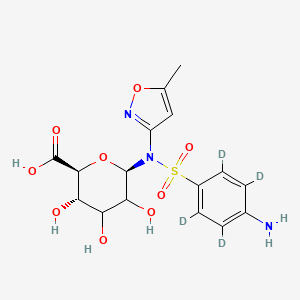
n-Butyl Olmesartan Medoxomil-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker used primarily for the treatment of hypertension. The deuterium labeling in this compound makes it a valuable compound for pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves multiple steps, starting from the preparation of the intermediate compounds. One of the key steps includes the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . This intermediate is then further processed through a series of reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and treatment with solvents like isopropyl alcohol and methyl ethyl ketone to achieve high purity levels .
化学反応の分析
Types of Reactions
n-Butyl Olmesartan Medoxomil-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to drive the reactions to completion. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated alcohols.
科学的研究の応用
n-Butyl Olmesartan Medoxomil-d6 has a wide range of applications in scientific research:
作用機序
n-Butyl Olmesartan Medoxomil-d6 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced secretion of vasopressin and aldosterone, and decreased blood pressure . The compound’s deuterium labeling does not alter its mechanism of action but allows for more precise tracking in pharmacokinetic studies.
類似化合物との比較
Similar Compounds
Olmesartan Medoxomil: The non-deuterated version of n-Butyl Olmesartan Medoxomil-d6, used for the same therapeutic purposes.
Telmisartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Losartan: An angiotensin II receptor blocker with a shorter half-life compared to Olmesartan Medoxomil.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a distinct advantage in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, making the compound more stable and allowing for precise tracking without altering its pharmacological effects .
特性
分子式 |
C30H32N6O6 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 |
InChIキー |
UREFBEDUPPNTPO-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)


![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)





![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
